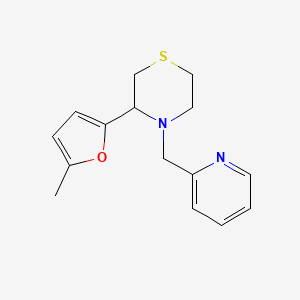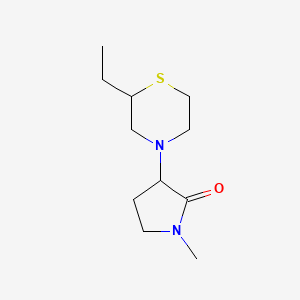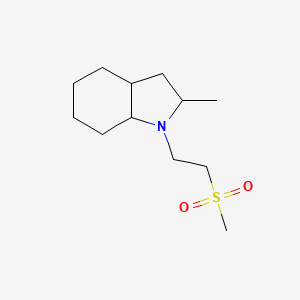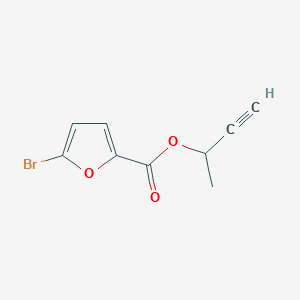
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine, also known as MPTM, is a chemical compound that has been studied for its potential use in scientific research. MPTM is a thiomorpholine derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine is not fully understood. However, it is believed to bind to the sigma-1 receptor and modulate its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine has been found to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Modulation of pain perception
- Enhancement of memory and learning
- Protection against oxidative stress
- Modulation of calcium signaling
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of its activity. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine, including:
- Further investigation of its mechanism of action
- Development of more potent and specific analogs
- Exploration of its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders
- Investigation of its potential use as a tool for studying the sigma-1 receptor and its role in various physiological processes.
In conclusion, 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine is a promising compound that has been studied for its potential use in scientific research. Its specificity for the sigma-1 receptor and various biochemical and physiological effects make it a promising candidate for further investigation.
Métodos De Síntesis
The synthesis of 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine involves the reaction of 2-(pyridin-2-ylmethylthio)-5-methylfuran with thiomorpholine in the presence of a catalyst. The reaction yields 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine as a white crystalline solid with a melting point of 131-133°C.
Aplicaciones Científicas De Investigación
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine has been studied for its potential use as a ligand for various receptors in the body. In particular, it has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. 3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
3-(5-methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-12-5-6-15(18-12)14-11-19-9-8-17(14)10-13-4-2-3-7-16-13/h2-7,14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJONTVCYMWGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylfuran-2-yl)-4-(pyridin-2-ylmethyl)thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)

![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)


![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)